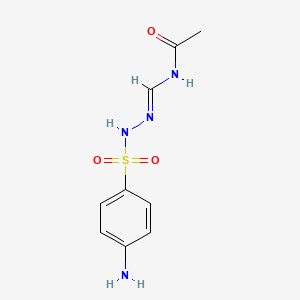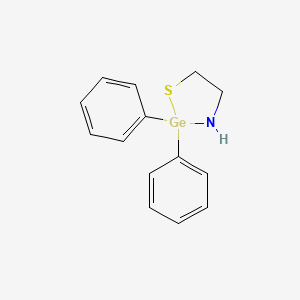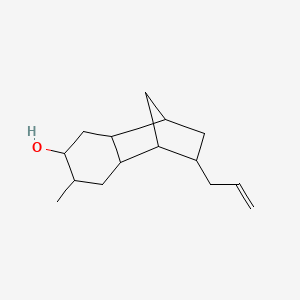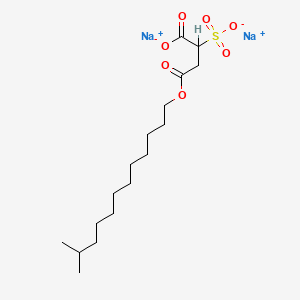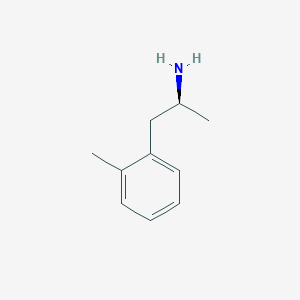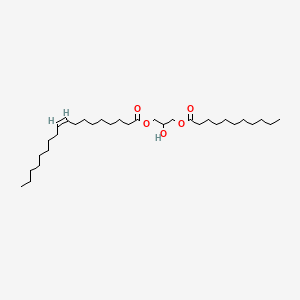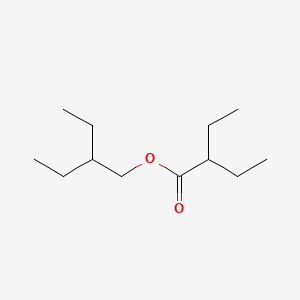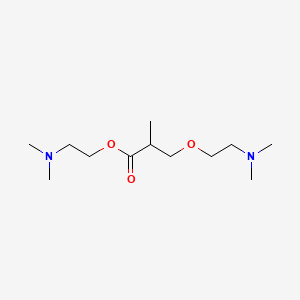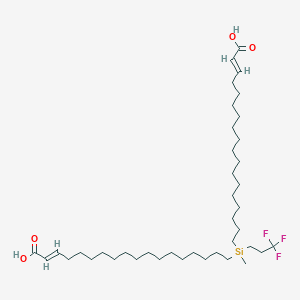
N,N'-Bis(2-heptyl)-ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2-heptyl)-ethylenediamine: is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two heptyl groups attached to the nitrogen atoms of the ethylenediamine backbone. It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-heptyl)-ethylenediamine typically involves the reaction of ethylenediamine with 2-heptyl halides under basic conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(2-heptyl)-ethylenediamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Bis(2-heptyl)-ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Quaternary ammonium salts.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-Bis(2-heptyl)-ethylenediamine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis and materials science.
Biology: In biological research, the compound is used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and other biomolecules to study their interactions with biological targets.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. It can be used to develop new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, N,N’-Bis(2-heptyl)-ethylenediamine is used as a surfactant and emulsifier in the formulation of various products, including detergents, cosmetics, and lubricants.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(2-heptyl)-ethylenediamine involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The compound can form stable complexes with metal ions, which can then participate in catalytic reactions. In biological systems, the compound can interact with proteins and enzymes, modulating their activity and function.
Comparación Con Compuestos Similares
N,N’-Bis(2-ethylhexyl)-ethylenediamine: Similar structure but with ethylhexyl groups instead of heptyl groups.
N,N’-Bis(2-octyl)-ethylenediamine: Similar structure but with octyl groups instead of heptyl groups.
N,N’-Bis(2-decyl)-ethylenediamine: Similar structure but with decyl groups instead of heptyl groups.
Uniqueness: N,N’-Bis(2-heptyl)-ethylenediamine is unique due to its specific heptyl groups, which impart distinct physicochemical properties. These properties can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in various fields.
Propiedades
Número CAS |
97019-79-9 |
|---|---|
Fórmula molecular |
C16H36N2 |
Peso molecular |
256.47 g/mol |
Nombre IUPAC |
N,N'-di(heptan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H36N2/c1-5-7-9-11-15(3)17-13-14-18-16(4)12-10-8-6-2/h15-18H,5-14H2,1-4H3 |
Clave InChI |
NLEJUTVEZBSYNE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)NCCNC(C)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


